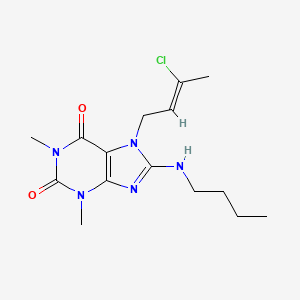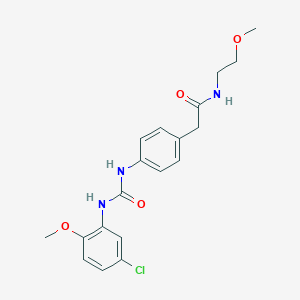
2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound was developed by Curis Inc. and is currently in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of 2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide involves the inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, 2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide inhibits EGFR, HER2, and HDAC, which are all known to be overexpressed in many types of cancer. By inhibiting these pathways, 2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. Additionally, 2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide for lab experiments is its potent antitumor activity in a variety of cancer models. Additionally, its ability to sensitize cancer cells to chemotherapy and radiation therapy makes it a promising candidate for combination therapy. However, one limitation of 2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide is its potential toxicity, which must be carefully monitored in clinical trials.
Orientations Futures
There are several future directions for research on 2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide. One area of interest is the development of new formulations of the compound that may improve its pharmacokinetic properties and reduce toxicity. Additionally, there is interest in exploring the use of 2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide in combination with other targeted therapies or immunotherapies. Finally, there is ongoing research into the mechanisms of action of 2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide and its potential use in other disease states beyond cancer.
Méthodes De Synthèse
The synthesis of 2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with phosgene to form 5-chloro-2-methoxyphenyl isocyanate. This isocyanate is then reacted with 4-aminobenzene-1-carboxamide to form the intermediate compound 4-(3-(5-chloro-2-methoxyphenyl)ureido)benzamide. Finally, this intermediate is reacted with N-(2-methoxyethyl)acetamide to yield the final product, 2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide.
Applications De Recherche Scientifique
2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit several key signaling pathways involved in cancer cell growth and survival, including EGFR, HER2, and HDAC. In preclinical studies, 2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide has demonstrated potent antitumor activity in a variety of cancer models, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
2-[4-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-26-10-9-21-18(24)11-13-3-6-15(7-4-13)22-19(25)23-16-12-14(20)5-8-17(16)27-2/h3-8,12H,9-11H2,1-2H3,(H,21,24)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQMWBBYRNMJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613550.png)
![7-hydroxy-1-methyl-9-naphthalen-1-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2613551.png)
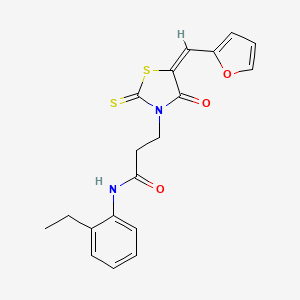

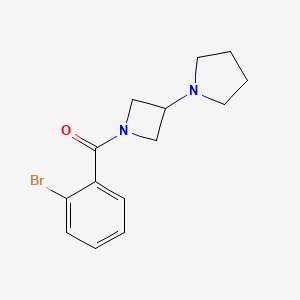

![ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2613559.png)

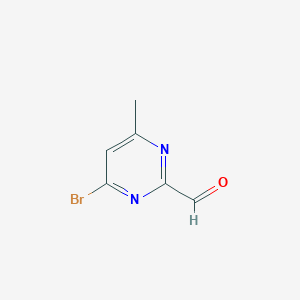
![2-(1H-benzo[d]imidazol-1-yl)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2613562.png)
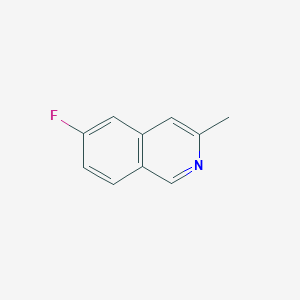

![2-Chloro-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B2613569.png)
